1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves several steps. One common method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The mixture is stirred at a temperature range of 10-35°C, followed by the addition of pyridine-3-sulfonyl chloride. The reaction is monitored using thin-layer chromatography (TLC) until completion, after which the product is isolated and purified .
Chemical Reactions Analysis
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one: This compound has a similar structure but differs in the functional group attached to the pyridine ring.
Riociguat: A compound with a similar fluorophenyl-pyridine structure but used for different therapeutic purposes.
Biological Activity
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and comparative studies.
This compound exhibits several mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Cell Cycle Arrest : The compound can induce G1/S phase arrest, preventing cancer cells from proliferating.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
These values indicate that this compound is more effective than some standard chemotherapeutics like doxorubicin.
Mechanistic Studies
Further mechanistic investigations revealed that the compound's anticancer effects are mediated through:
- Caspase Activation : Induction of apoptosis was confirmed through caspase-3 activation assays.
- Cell Cycle Analysis : Flow cytometry demonstrated a significant increase in the G1 phase population, indicating cell cycle arrest.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of this compound using an orthotopic breast cancer model in mice. The results showed a reduction in tumor volume by up to 66% at a dosage of 10 mg/kg after two weeks of treatment.
Study 2: Combination Therapy
Another case study investigated the effects of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration.
Properties
CAS No. |
918145-91-2 |
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Molecular Formula |
C17H17FN2O |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-2-1-5-14(15)16-8-7-13(12-19-16)4-3-10-20-11-9-17(20)21/h1-2,5-8,12H,3-4,9-11H2 |
InChI Key |
MMVJIQUSZZSZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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